![molecular formula C18H13ClN4O2 B2702991 3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide CAS No. 2034402-80-5](/img/structure/B2702991.png)

3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

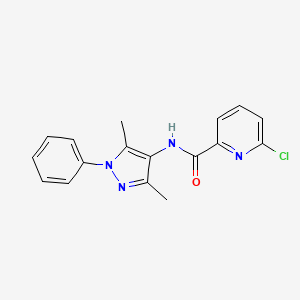

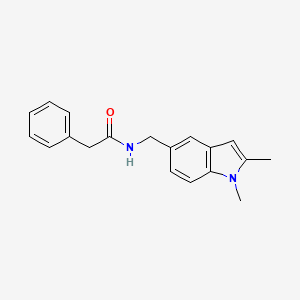

This compound belongs to the class of organic compounds known as phenylpyrazoles . It has beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of this compound involves an effective synthesis convention of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing 1,2,3,-triazole moiety from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt .Molecular Structure Analysis

The molecular structure of this compound was established by elemental analysis, spectral data, and alternative synthetic route whenever possible . The IR spectra were recorded on KBr disk on a FTIR-8201 spectrophotometer .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt . The reaction conditions could well be applied for the reactions of 5 with other enaminones (6) giving the pyrazolopyrimidines 7 in 83–95 % overall yields .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were determined by elemental analysis, spectral data, and alternative synthetic route whenever possible . The IR spectra were recorded on KBr disk on a FTIR-8201 spectrophotometer .Wissenschaftliche Forschungsanwendungen

Pyrazole and Isoxazole Derivatives in Scientific Research

Anticancer and Antimicrobial Potential

Research on pyrazole derivatives, such as those incorporating pyrazolopyrimidine and pyrazolo[3,4-b]pyridine frameworks, has demonstrated significant potential in developing new anticancer and antimicrobial agents. These compounds exhibit activity against various cancer cell lines and pathogenic bacteria and fungi, suggesting that structural modifications, like those seen in the specified chemical compound, could lead to potent biomedical applications (Hafez et al., 2016); (Panda et al., 2011).

Structural Analyses and Chemical Properties

Research into the chemistry of pyrazole and isoxazole compounds, including studies on their crystal structures and NMR solution studies, provides foundational knowledge on their physical and chemical properties. This type of research is crucial for understanding how structural variations, such as those in "3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide," might influence biological activity and receptor interactions (Quiroga et al., 1999).

Zukünftige Richtungen

The future directions for this compound could involve further investigations into its biological activities, such as its antitrypanosomal activity . Additionally, the reaction conditions could be applied for the reactions of 5 with other enaminones (6) giving the pyrazolopyrimidines 7 in 83–95 % overall yields .

Wirkmechanismus

Target of Action

Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) in humans .

Biochemical Pathways

Similar compounds have been found to affect various biochemical reactions .

Result of Action

Similar compounds have shown significant activity against various cell lines .

Biochemische Analyse

Biochemical Properties

The compound 3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It is a part of the pyrazolo[1,5-a]pyrimidine family, which are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . These compounds have attracted wide pharmaceutical interest because of their diverse biological activities .

Cellular Effects

The compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of pyrazolo[1,5-a]pyrimidines have shown antitumor activity, indicating that they may influence cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2/c1-11-16(17(22-25-11)14-4-2-3-5-15(14)19)18(24)21-12-7-9-23-13(10-12)6-8-20-23/h2-10H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZGFHKOHSJUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-1-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2702910.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)

![Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate](/img/structure/B2702925.png)

![N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2702931.png)